molecular formula C10H4BrF6NO B1445862 2-Bromo-5-(1,1,1,3,3,3-hexafluoropropan-2-yloxy)benzonitrile CAS No. 1779123-35-1

2-Bromo-5-(1,1,1,3,3,3-hexafluoropropan-2-yloxy)benzonitrile

Cat. No. B1445862
CAS RN: 1779123-35-1
M. Wt: 348.04 g/mol
InChI Key: HYKUYDWMKGSSIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-5-(1,1,1,3,3,3-hexafluoropropan-2-yloxy)benzonitrile, also known as BTFP, is a chemical compound with a molecular formula of C13H4BrF6NO. It is widely used in scientific research as a fluorescent probe due to its unique properties.

Mechanism of Action

2-Bromo-5-(1,1,1,3,3,3-hexafluoropropan-2-yloxy)benzonitrile works by binding to specific molecules or structures and emitting fluorescence when excited by light. The mechanism of action depends on the specific application of 2-Bromo-5-(1,1,1,3,3,3-hexafluoropropan-2-yloxy)benzonitrile. For example, when used to study protein-protein interactions, 2-Bromo-5-(1,1,1,3,3,3-hexafluoropropan-2-yloxy)benzonitrile is attached to one of the proteins and the fluorescence is measured when the other protein binds to it.
Biochemical and Physiological Effects:
2-Bromo-5-(1,1,1,3,3,3-hexafluoropropan-2-yloxy)benzonitrile does not have any known biochemical or physiological effects on living organisms. It is used solely as a research tool and is not intended for human or animal consumption.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-Bromo-5-(1,1,1,3,3,3-hexafluoropropan-2-yloxy)benzonitrile is its high fluorescence quantum yield and long fluorescence lifetime, which make it suitable for time-resolved fluorescence experiments. 2-Bromo-5-(1,1,1,3,3,3-hexafluoropropan-2-yloxy)benzonitrile is also relatively easy to synthesize and purify. However, 2-Bromo-5-(1,1,1,3,3,3-hexafluoropropan-2-yloxy)benzonitrile has some limitations. It is sensitive to pH and temperature changes, which can affect its fluorescence properties. In addition, 2-Bromo-5-(1,1,1,3,3,3-hexafluoropropan-2-yloxy)benzonitrile has a relatively low solubility in aqueous solutions, which can limit its use in certain applications.

Future Directions

There are many potential future directions for research involving 2-Bromo-5-(1,1,1,3,3,3-hexafluoropropan-2-yloxy)benzonitrile. One area of interest is the development of new applications for 2-Bromo-5-(1,1,1,3,3,3-hexafluoropropan-2-yloxy)benzonitrile in the study of cellular processes. For example, 2-Bromo-5-(1,1,1,3,3,3-hexafluoropropan-2-yloxy)benzonitrile could be used to study the dynamics of lipid rafts in cell membranes or the formation of protein aggregates in neurodegenerative diseases. Another area of interest is the development of new fluorescent probes with improved properties, such as higher fluorescence quantum yield, longer fluorescence lifetime, and greater solubility in aqueous solutions. Overall, 2-Bromo-5-(1,1,1,3,3,3-hexafluoropropan-2-yloxy)benzonitrile is a valuable research tool with many potential applications in the study of biological systems.

Scientific Research Applications

2-Bromo-5-(1,1,1,3,3,3-hexafluoropropan-2-yloxy)benzonitrile is widely used in scientific research as a fluorescent probe due to its unique properties. It has a high fluorescence quantum yield and a long fluorescence lifetime, which makes it suitable for time-resolved fluorescence experiments. 2-Bromo-5-(1,1,1,3,3,3-hexafluoropropan-2-yloxy)benzonitrile can also be used to study protein-protein interactions, protein-lipid interactions, and membrane dynamics. In addition, 2-Bromo-5-(1,1,1,3,3,3-hexafluoropropan-2-yloxy)benzonitrile can be used to monitor changes in intracellular pH and calcium concentration.

properties

IUPAC Name

2-bromo-5-(1,1,1,3,3,3-hexafluoropropan-2-yloxy)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H4BrF6NO/c11-7-2-1-6(3-5(7)4-18)19-8(9(12,13)14)10(15,16)17/h1-3,8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYKUYDWMKGSSIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1OC(C(F)(F)F)C(F)(F)F)C#N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H4BrF6NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101159299
Record name Benzonitrile, 2-bromo-5-[2,2,2-trifluoro-1-(trifluoromethyl)ethoxy]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101159299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

348.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1779123-35-1
Record name Benzonitrile, 2-bromo-5-[2,2,2-trifluoro-1-(trifluoromethyl)ethoxy]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1779123-35-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzonitrile, 2-bromo-5-[2,2,2-trifluoro-1-(trifluoromethyl)ethoxy]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101159299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Bromo-5-(1,1,1,3,3,3-hexafluoropropan-2-yloxy)benzonitrile
Reactant of Route 2
Reactant of Route 2
2-Bromo-5-(1,1,1,3,3,3-hexafluoropropan-2-yloxy)benzonitrile
Reactant of Route 3
Reactant of Route 3
2-Bromo-5-(1,1,1,3,3,3-hexafluoropropan-2-yloxy)benzonitrile
Reactant of Route 4
Reactant of Route 4
2-Bromo-5-(1,1,1,3,3,3-hexafluoropropan-2-yloxy)benzonitrile
Reactant of Route 5
Reactant of Route 5
2-Bromo-5-(1,1,1,3,3,3-hexafluoropropan-2-yloxy)benzonitrile
Reactant of Route 6
Reactant of Route 6
2-Bromo-5-(1,1,1,3,3,3-hexafluoropropan-2-yloxy)benzonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.